



Technical Support Center: Optimizing Recombinant Invasin Protein Yield in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	invasin	
Cat. No.:	B1167395	Get Quote

Welcome to the technical support center for optimizing the expression and yield of recombinant **invasin** protein in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the first step to improve low yields of recombinant **invasin**?

A1: The initial and often most impactful step is to analyze and optimize the codon usage of your **invasin** gene for E. coli.[1][2] Genes from eukaryotic sources or other bacteria may contain codons that are rare in E. coli, leading to translational stalling and reduced protein expression. [2][3] Codon optimization involves synthesizing a new version of the gene with codons that are frequently used by E. coli, which can significantly enhance translation efficiency without altering the amino acid sequence of the **invasin** protein.[2][4]

Q2: My **invasin** protein is forming inclusion bodies. What does this mean and how can I fix it?

A2: Inclusion bodies are insoluble aggregates of misfolded proteins that often form when recombinant proteins are overexpressed in E. coli. While this can sometimes be advantageous for initial purification as the protein is highly concentrated, it requires additional steps of solubilization and refolding to obtain active protein.[5] To increase the yield of soluble **invasin**, you can try the following:



- Lower the induction temperature: Reducing the temperature to 16-25°C after adding the inducer slows down protein synthesis, which can promote proper folding.[6]
- Reduce the inducer (IPTG) concentration: Lowering the IPTG concentration can decrease
 the rate of protein expression, reducing the metabolic burden on the host and minimizing
 aggregation.[7][8]
- Use a solubility-enhancing fusion tag: Fusing a highly soluble protein like Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) to your invasin can improve its solubility.[9]

Q3: Which E. coli strain is best for expressing **invasin**?

A3: The BL21(DE3) strain and its derivatives are the most commonly used hosts for recombinant protein expression due to their deficiency in Lon and OmpT proteases, which helps to minimize degradation of the target protein.[3] If your **invasin** gene contains codons that are rare in E. coli, consider using a strain like Rosetta(DE3), which contains a plasmid that supplies tRNAs for these rare codons.[3]

Q4: How can I improve the efficiency of cell lysis to release the recombinant invasin?

A4: Complete cell lysis is crucial for maximizing the recovery of your recombinant **invasin**. A combination of enzymatic and physical methods is often most effective. Pre-treating the cells with lysozyme to digest the cell wall, followed by sonication or a French press to disrupt the cells, is a robust approach.[10][11] It is important to perform these steps on ice to prevent protein degradation from the heat generated.

Q5: What is the most common method for purifying recombinant invasin?

A5: The most prevalent and efficient method for purifying recombinant proteins is affinity chromatography.[12][13] By engineering a polyhistidine-tag (His-tag) onto the N- or C-terminus of your **invasin** protein, you can selectively capture it on a resin containing immobilized metal ions, such as nickel (Ni-NTA) or cobalt.[12][13] The bound protein can then be eluted by adding a high concentration of imidazole.[14]

Troubleshooting Guides



Issue 1: No or Very Low Invasin Expression

Possible Cause	Troubleshooting Step
Suboptimal Codon Usage	Synthesize a codon-optimized version of the invasin gene for E. coli expression.[1][2][4]
Inefficient Transcription	Ensure you are using a strong, inducible promoter such as the T7 promoter in a pET vector system.
mRNA Instability	Check your gene sequence for potential premature transcription termination sites or regions that could form inhibitory secondary structures.[15]
Protein Degradation	Use a protease-deficient E. coli strain like BL21(DE3).[3] Consider adding protease inhibitors during cell lysis.
Toxicity of Invasin to Host Cells	Use a tightly regulated expression system and ensure there is no "leaky" expression before induction. Lowering the inducer concentration may also help.[7][8]

Issue 2: Invasin is Expressed but is Insoluble (Inclusion Bodies)



Possible Cause	Troubleshooting Step
High Expression Rate	Lower the induction temperature to 16-25°C and reduce the IPTG concentration to 0.1-0.5 mM.[6] [7][8]
Improper Protein Folding	Co-express molecular chaperones that can assist in the proper folding of your invasin protein.
Lack of a Solubility Partner	Clone your invasin gene into a vector that adds a solubility-enhancing fusion tag, such as MBP or SUMO.[9][16]
Suboptimal Culture Medium	Test different growth media, such as Terrific Broth (TB) or Super Optimal Broth (SOB), which can sometimes improve soluble protein yield.

Data Presentation

Table 1: Illustrative Effect of Codon Optimization on

Recombinant Protein Yield

Gene Version	Codon Adaptation Index (CAI)	Protein Yield (mg/L)	Fold Increase
Native Invasin Gene	0.55	15	-
Codon-Optimized Invasin Gene	0.85	75	5

Note: This is illustrative data based on typical results. Actual yields will vary depending on the specific protein and experimental conditions.

Table 2: Example of Optimizing Induction Conditions for Soluble Invasin Expression



Temperature (°C)	IPTG Concentration (mM)	Total Protein Yield (mg/L)	Soluble Protein Yield (mg/L)
37	1.0	100	10
30	1.0	85	25
25	0.5	70	45
16	0.1	50	40

Note: This table provides an example of how adjusting temperature and IPTG concentration can shift the balance from insoluble to soluble protein expression.

Table 3: Comparison of Common Solubility-Enhancing

Fusion Tags

Fusion Tag	Size (kDa)	Typical Soluble Yield Increase	Cleavage Method
His-tag (6xHis)	~0.8	Minimal effect on solubility	TEV, Thrombin, etc.
GST	~26	Moderate	Thrombin, PreScission
MBP	~42	High	TEV, Factor Xa
SUMO	~11	High	SUMO Protease

Note: The choice of fusion tag and cleavage protease should be empirically determined for each target protein.[9]

Experimental Protocols Protocol 1: Codon Optimization of the Invasin Gene

• Obtain the amino acid sequence of your target invasin protein.



- Use a codon optimization software tool. There are several free and commercial online tools available.
- Input the amino acid sequence into the software.
- Select Escherichia coli (K12 or B strain) as the expression host.
- The software will generate a DNA sequence with codons optimized for high expression in E. coli. This process will also typically remove rare codons and adjust the GC content.[2]
- Review the optimized sequence to ensure that no unwanted restriction sites have been introduced.
- Synthesize the optimized gene through a gene synthesis service.
- Clone the synthetic gene into your chosen E. coli expression vector.

Protocol 2: Optimizing IPTG Induction

- Transform your invasin expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate a larger volume of LB medium (e.g., 50 mL) with the overnight culture to an initial OD600 of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.[6]
- Just before induction, remove a 1 mL aliquot as your "uninduced" control.
- Divide the main culture into smaller, equal volumes (e.g., 10 mL each).
- Induce each sub-culture with a different concentration of IPTG (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM).[8]



- Incubate the induced cultures at different temperatures (e.g., 16°C, 25°C, 37°C) for various time points (e.g., 4 hours, 8 hours, overnight).[6]
- · Harvest the cells by centrifugation.
- Analyze the expression levels and solubility of the invasin protein from each condition by SDS-PAGE and Western blot.

Protocol 3: Inclusion Body Washing and Solubilization

- Harvest the E. coli cells expressing invasin in inclusion bodies by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
- Lyse the cells by sonication or French press on ice.
- Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.[11]
- Discard the supernatant (soluble fraction).
- Wash the inclusion body pellet by resuspending it in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) or a low concentration of a denaturant (e.g., 2 M urea).[5]
 This step helps to remove contaminating proteins and membrane fragments.[11]
- Centrifuge again and discard the supernatant. Repeat the wash step at least twice.[17]
- Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 10 mM DTT or β-mercaptoethanol) to break disulfide bonds.[11]
- Incubate with gentle agitation until the pellet is completely dissolved.
- The solubilized, unfolded **invasin** is now ready for refolding protocols.

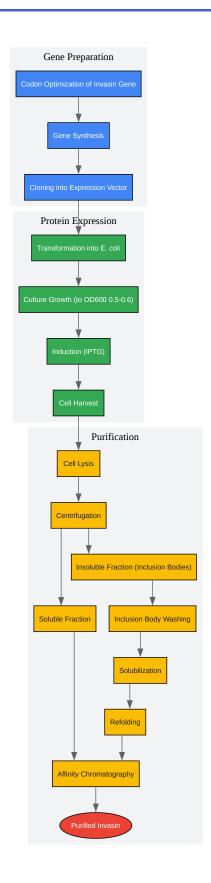
Protocol 4: Affinity Purification of His-tagged Invasin



- Prepare a cleared cell lysate containing the soluble His-tagged invasin protein.
- Equilibrate a Ni-NTA affinity column with a binding buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).[14]
- Load the cleared lysate onto the equilibrated column.
- Wash the column with several column volumes of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[14]
- Elute the His-tagged **invasin** from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[14]
- Collect the eluted fractions and analyze them by SDS-PAGE to confirm the purity of the **invasin** protein.
- Pool the fractions containing pure invasin and dialyze into a suitable storage buffer.

Visualizations

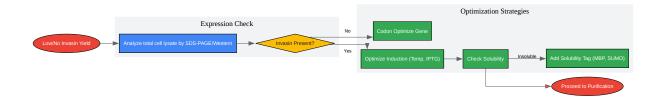




Click to download full resolution via product page

Caption: Workflow for recombinant invasin expression and purification.





Click to download full resolution via product page

Caption: Logical troubleshooting flow for low **invasin** yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. How to make gene optimization for expression in Escherichia coli a piece of cake Olon France [olon-france.com]
- 2. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 3. Strategies to Optimize Protein Expression in E. coli PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomatik.com [biomatik.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 7. goldbio.com [goldbio.com]
- 8. nbinno.com [nbinno.com]
- 9. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO PMC [pmc.ncbi.nlm.nih.gov]



- 10. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inclusion Bodies Purification Protocol BiologicsCorp [biologicscorp.com]
- 12. Purification of His-Tagged Proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. protenova.com [protenova.com]
- 15. Improved protein production and codon optimization analyses in Escherichia coli by bicistronic design PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Recombinant Invasin Protein Yield in E. coli]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167395#optimizing-recombinant-invasin-protein-yield-in-e-coli]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





